![molecular formula C24H28ClNO2 B2377451 1-(4-chlorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide CAS No. 1207052-15-0](/img/structure/B2377451.png)
1-(4-chlorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H28ClNO2 and its molecular weight is 397.94. The purity is usually 95%.
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Scientific Research Applications
- In a study published in the journal Plant and Cell Physiology, researchers investigated the effects of a related compound, (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307), on rice plants . S-3307 is a plant growth retardant that inhibits gibberellin biosynthesis. When applied to rice plants, it significantly reduced growth. However, this growth retardation could be reversed by applying gibberellin, indicating that S-3307 affects gibberellin-related processes. This research sheds light on potential agricultural applications for compounds with similar structures.
- While not directly related to the specified compound, research on synthetic cathinones (such as 4-Cl-α-PVP, 4-MPD, and β-TH-Naphyrone) has practical implications in forensic science. These compounds are often found in designer drugs and require rapid quantitation for legal purposes . Although the specified compound is not explicitly mentioned, its structural similarity to synthetic cathinones suggests potential relevance in forensic toxicology.
Plant Growth Regulation
Forensic Analysis
Izumi, K., Yamaguchi, I., Wada, A., Oshio, H., & Takahashi, N. (1984). Effects of a New Plant Growth Retardant (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307) on the Growth and Gibberellin Content of Rice Plants. Plant and Cell Physiology, 25(4), 611–617. DOI: 10.1093/oxfordjournals.pcp.a076751
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO2/c25-21-10-8-20(9-11-21)24(12-4-5-13-24)22(27)26-18-23(14-16-28-17-15-23)19-6-2-1-3-7-19/h1-3,6-11H,4-5,12-18H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVSBRJXUIFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide |
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